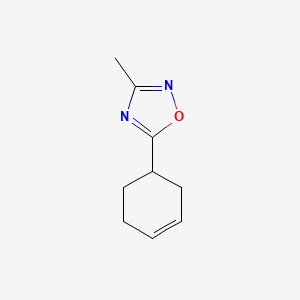![molecular formula C10H10ClF3O3S B1454675 Chlorure de 3-[3-(trifluorométhyl)phénoxy]propane-1-sulfonyle CAS No. 1340078-21-8](/img/structure/B1454675.png)
Chlorure de 3-[3-(trifluorométhyl)phénoxy]propane-1-sulfonyle
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propane-1-sulfonyl chloride moiety
Applications De Recherche Scientifique
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Materials Science: Utilized in the development of novel materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)phenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols or thiols
Mécanisme D'action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide or sulfonate derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)phenylsulfonyl chloride
- 3-(Trifluoromethyl)phenoxyacetic acid
- 3-(Trifluoromethyl)phenoxypropane
Uniqueness
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and stability.
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O3S/c11-18(15,16)6-2-5-17-9-4-1-3-8(7-9)10(12,13)14/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTXKCWTVCTCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione](/img/structure/B1454593.png)
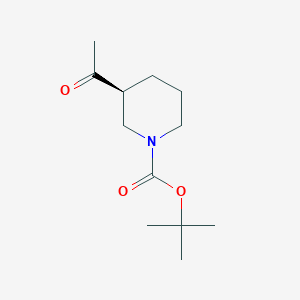
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)
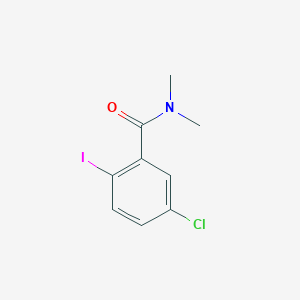
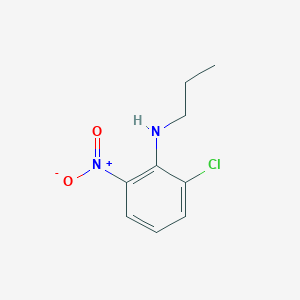
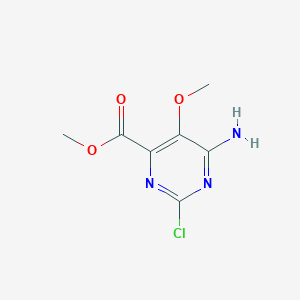
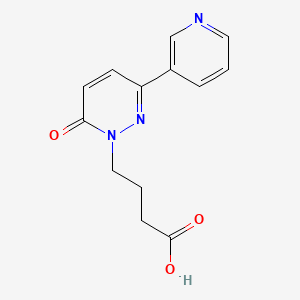
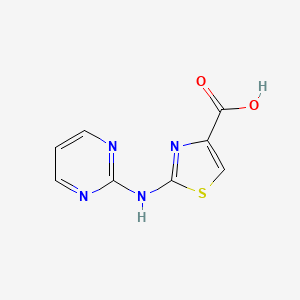
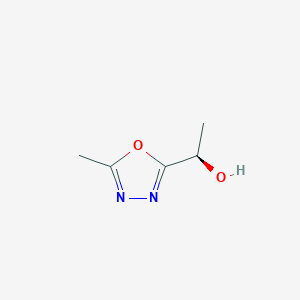

![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)


